3-ethynyl-N-(pyridin-4-ylmethyl)aniline
Overview
Description
3-ethynyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-ethynyl-N-(pyridin-4-ylmethyl)aniline is 1S/C14H12N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-10,16H,11H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
3-ethynyl-N-(pyridin-4-ylmethyl)aniline is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Structural and Vibrational Analysis
Studies have shown that compounds similar to 3-ethynyl-N-(pyridin-4-ylmethyl)aniline, such as 2-(benzylthio)-N-{pyridine-4-ylmethylidene}aniline, are characterized by detailed structural and vibrational analyses using techniques like NMR, IR, Raman spectroscopy, and mass spectrometry. These analyses are essential for understanding the molecular structure and vibrational modes, which have implications in material science, molecular engineering, and the development of functional materials (Acosta-Ramírez et al., 2013).
Spectroscopic Properties and Metal Complexes
The spectroscopic properties of pyridinylmethylamine derivatives and their zinc (II) complexes have been explored, indicating that such compounds play a crucial role in the development of new materials with potential applications in electronics, photonics, and as catalysts in various chemical reactions (Wang et al., 2012).
Nonlinear Optical (NLO) Materials
Research into binary adducts between similar compounds and various coformers has been conducted to understand the factors influencing the formation of polar crystals. These materials are significant for nonlinear optical applications, which are critical in the fields of telecommunications, data storage, and photonic devices (Draguta et al., 2015).
Organic Synthesis and Catalysis
The mild combination of T3P and pyridine has been used for low-epimerization amide bond formation, involving compounds similar to 3-ethynyl-N-(pyridin-4-ylmethyl)aniline. This methodology is general for coupling various substrates and has applications in the synthesis of pharmaceuticals and bioactive compounds, highlighting the role of such compounds in facilitating organic transformations (Dunetz et al., 2011).
Luminescent Materials and Electroluminescence
Studies on tetradentate bis-cyclometalated platinum complexes featuring similar structural motifs have been conducted. These complexes exhibit high luminescence and are explored for their electroluminescence applications, potentially being used in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Vezzu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-ethynyl-N-(pyridin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIFDCGLHJVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-N-[(pyridin-4-yl)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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